![molecular formula C20H16BrN3O4S B10884003 {2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)

{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

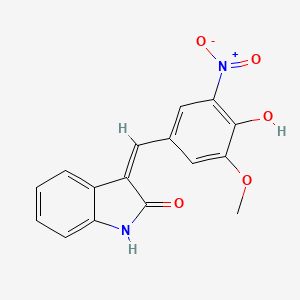

Die Verbindung {2-Brom-6-methoxy-4-[(Z)-{(2E)-2-[(2-Methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yliden}methyl]phenoxy}acetonitril ist ein komplexes organisches Molekül mit potentiellen Anwendungen in verschiedenen Bereichen, wie der pharmazeutischen Chemie, der Materialwissenschaften und der synthetischen organischen Chemie. Seine Struktur weist mehrere funktionelle Gruppen auf, darunter ein Bromatom, Methoxygruppen, eine Iminogruppe, einen Thiazolidinonring und eine Nitrilgruppe, was es zu einer vielseitigen Verbindung für chemische Reaktionen und Anwendungen macht.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von {2-Brom-6-methoxy-4-[(Z)-{(2E)-2-[(2-Methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yliden}methyl]phenoxy}acetonitril beinhaltet typischerweise mehrstufige organische Synthesen. Ein möglicher Weg umfasst:

Bildung des Thiazolidinonrings: Ausgehend von einem geeigneten Vorläufer, wie 2-Methoxybenzaldehyd, kann der Thiazolidinonring durch eine Cyclisierungsreaktion mit einem Thioharnstoffderivat unter sauren Bedingungen gebildet werden.

Methoxylierung: Methoxygruppen können durch Methylierungsreaktionen unter Verwendung von Reagenzien wie Dimethylsulfat oder Methyliodid eingeführt werden.

Bildung der Iminogruppe: Die Iminogruppe kann durch eine Kondensationsreaktion mit einem geeigneten Amin eingeführt werden.

Kopplungsreaktionen: Die endgültige Kupplung des Thiazolidinonderivats mit dem bromierten und methoxylierten Phenoxyacetonitril kann unter Verwendung einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) erzielt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte beinhalten, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Syntheseplattformen und grünen Chemieprinzipien umfassen, um Abfall zu reduzieren und die Effizienz zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Iminogruppe zum Ziel haben und sie in ein Amin umwandeln.

Substitution: Das Bromatom kann durch verschiedene Nukleophile, wie Amine, Thiole oder Alkoxide, substituiert werden, um neue Derivate zu bilden.

Cyclisierung: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere Ringsysteme zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nukleophile wie Natriumazid (NaN₃) oder Natriummethoxid (NaOMe) in polaren Lösungsmitteln.

Cyclisierung: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Kupfer(I)iodid (CuI) in Gegenwart geeigneter Liganden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Methoxygruppen Methoxybenzaldehyd oder Methoxybenzoesäure liefern, während die Substitution des Bromatoms eine Vielzahl von substituierten Phenoxyacetonitrilderivaten liefern kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der synthetischen organischen Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Seine vielfältigen funktionellen Gruppen ermöglichen vielfältige chemische Umwandlungen, was sie für die Entwicklung neuer synthetischer Methoden wertvoll macht.

Biologie

In der biologischen Forschung können Derivate dieser Verbindung interessante biologische Aktivitäten aufweisen, wie antimikrobielle, antivirale oder Antikrebsaktivitäten. Forscher können die Struktur modifizieren, um diese Aktivitäten zu verbessern und die Wechselwirkungen der Verbindung mit biologischen Zielen zu untersuchen.

Medizin

In der pharmazeutischen Chemie kann die Verbindung als potenzieller Wirkstoffkandidat untersucht werden. Seine strukturellen Merkmale deuten darauf hin, dass sie mit verschiedenen biologischen Zielen, wie Enzymen oder Rezeptoren, interagieren könnte, was sie zu einem vielversprechenden Leitmolekül für die Arzneimittelentwicklung macht.

Industrie

Im Industriesektor kann die Verbindung bei der Entwicklung neuer Materialien, wie Polymeren oder Beschichtungen, aufgrund ihrer einzigartigen chemischen Eigenschaften verwendet werden. Sie kann auch Anwendungen bei der Produktion von Spezialchemikalien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen finden.

Wirkmechanismus

Der Mechanismus, durch den {2-Brom-6-methoxy-4-[(Z)-{(2E)-2-[(2-Methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yliden}methyl]phenoxy}acetonitril seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren und so zu einer Hemmung oder Aktivierung spezifischer Pfade führen. Das Vorhandensein der Imino- und Thiazolidinon-Gruppen deutet auf mögliche Wechselwirkungen mit nukleophilen Stellen in Proteinen oder Nukleinsäuren hin.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar solvents.

Cyclization: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of suitable ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the bromine atom can yield a variety of substituted phenoxy acetonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable for developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

In medicinal chemistry, the compound can be explored as a potential drug candidate. Its structural features suggest it could interact with various biological targets, such as enzymes or receptors, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism by which {2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the imino and thiazolidinone groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Brom-4-methoxybenzaldehyd: Teilt die Brom- und Methoxyfunktionalitäten, aber nicht die Thiazolidinon- und Iminogruppen.

2-Brom-6-methoxybenzothiazol: Enthält die Brom- und Methoxygruppen zusammen mit einem Thiazolring, aber nicht die Imino- und Nitrilgruppen.

4-Methoxyphenylacetonitril: Enthält die Methoxy- und Nitrilgruppen, aber nicht die Brom-, Imino- und Thiazolidinon-Gruppen.

Einzigartigkeit

Die Einzigartigkeit von {2-Brom-6-methoxy-4-[(Z)-{(2E)-2-[(2-Methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yliden}methyl]phenoxy}acetonitril liegt in seiner Kombination von funktionellen Gruppen, die eine breite Palette an chemischen Reaktionen und potenziellen Anwendungen ermöglicht. Das Vorhandensein sowohl von elektronenspendenden (Methoxy) als auch elektronenziehenden (Brom, Nitril) Gruppen sorgt für eine einzigartige elektronische Umgebung, die ihre Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann.

Diese detaillierte Übersicht sollte ein umfassendes Verständnis der Verbindung und ihrer potenziellen Anwendungen vermitteln.

Eigenschaften

Molekularformel |

C20H16BrN3O4S |

|---|---|

Molekulargewicht |

474.3 g/mol |

IUPAC-Name |

2-[2-bromo-6-methoxy-4-[(Z)-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetonitrile |

InChI |

InChI=1S/C20H16BrN3O4S/c1-26-15-6-4-3-5-14(15)23-20-24-19(25)17(29-20)11-12-9-13(21)18(28-8-7-22)16(10-12)27-2/h3-6,9-11H,8H2,1-2H3,(H,23,24,25)/b17-11- |

InChI-Schlüssel |

QVDGAUURYUARTL-BOPFTXTBSA-N |

Isomerische SMILES |

COC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC#N)OC)/S2 |

Kanonische SMILES |

COC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#N)OC)S2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10883921.png)

![3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883929.png)

![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10883943.png)

![6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10883944.png)

![1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B10883950.png)

![(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10883957.png)

![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide](/img/structure/B10883970.png)

![N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10883983.png)

![5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884017.png)

![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)